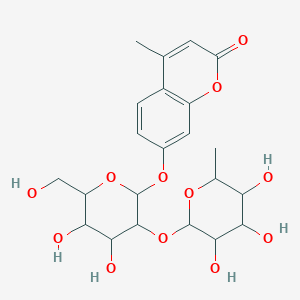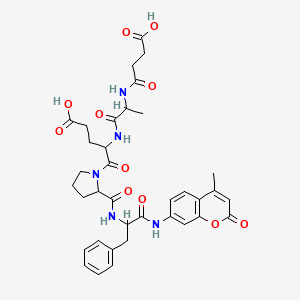
Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes:
Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain on a solid support resin. Coupling reagents like HBTU or DIC are used to facilitate the formation of peptide bonds.
Deprotection Steps: Protecting groups on the amino acids are removed after each coupling step to allow for the addition of the next amino acid.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. The use of high-throughput synthesis and purification methods ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC primarily undergoes enzymatic cleavage reactions. It is a substrate for enzymes such as chymotrypsin and peptidyl prolyl isomerases. The cleavage of the peptide bond releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be detected and quantified .
Common Reagents and Conditions
Enzymes: Chymotrypsin, Pin1, Par14
Buffers: Phosphate-buffered saline (PBS), Tris-HCl
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions.
Major Products
The major product formed from the enzymatic cleavage of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which is used as a readout for enzyme activity .
Scientific Research Applications
Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of enzymes like chymotrypsin and peptidyl prolyl isomerases.
Drug Discovery: The compound is used in high-throughput screening assays to identify inhibitors of target enzymes, aiding in the development of new therapeutics.
Biochemical Studies: Researchers use this substrate to study the kinetics and mechanisms of enzyme-catalyzed reactions, providing insights into enzyme function and regulation.
Mechanism of Action
The mechanism of action of Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC involves its recognition and cleavage by specific enzymes. The peptide sequence is designed to be a substrate for enzymes like chymotrypsin and peptidyl prolyl isomerases. Upon enzymatic cleavage, the AMC moiety is released, producing a fluorescent signal. This fluorescence can be measured to determine enzyme activity and kinetics .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-AMC: Another fluorogenic substrate used for chymotrypsin activity assays.
Suc-Ala-Glu-Pro-Phe-AMC: Similar to Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC but with different stereochemistry.
Uniqueness
This compound is unique due to its specific peptide sequence and stereochemistry, which make it a suitable substrate for a distinct set of enzymes. Its ability to release a fluorescent signal upon cleavage allows for sensitive and quantitative measurement of enzyme activity, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C36H41N5O11 |
|---|---|
Molecular Weight |
719.7 g/mol |
IUPAC Name |
4-[2-(3-carboxypropanoylamino)propanoylamino]-5-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46) |
InChI Key |
HOKKGJXGOTWVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



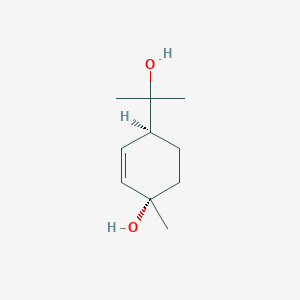
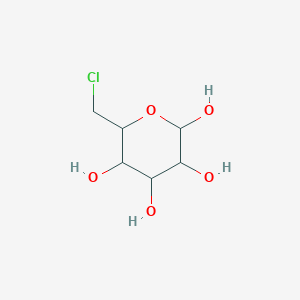
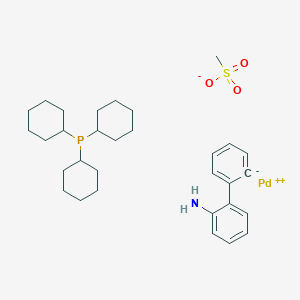

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12324644.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B12324650.png)
![[4,5-Dihydroxy-6-[[3-[5-hydroxy-2-(hydroxymethyl)-6-[(3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12324655.png)
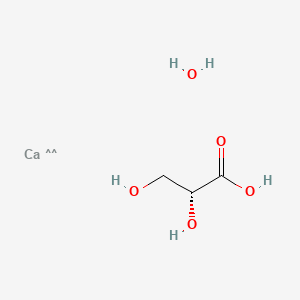

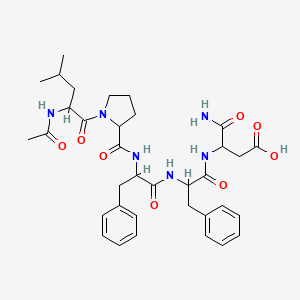
![2-[2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12324688.png)
